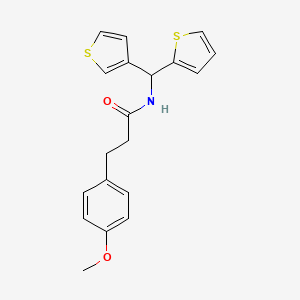

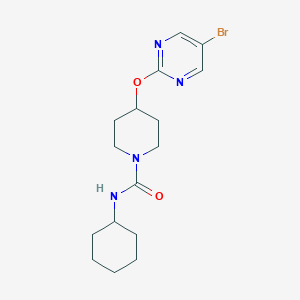

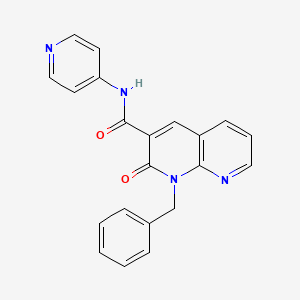

5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methylsulfonyl is a functional group in organic chemistry, which is characterized by the R-SO2-CH3 structure (where R is the rest of the molecule). It’s often used in the synthesis of various organic compounds. Pyrimidinol refers to a type of compound that includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the transformation of the methylsulfonyl group or reactions at the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol” would depend on its specific structure. For example, the presence of the methylsulfonyl group could make the compound more polar and increase its boiling point .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Properties

Research has demonstrated the synthesis of heterocyclic compounds with structures similar to 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol, showing significant antimicrobial effects when incorporated into materials like polyurethane varnish and printing ink paste. These compounds exhibited very good antimicrobial activity against various microbial strains, indicating potential applications in surface coatings to prevent microbial growth (El‐Wahab et al., 2015).

Antifolate Activity

Compounds structurally related to 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol have been synthesized as potential inhibitors of biological targets like dihydrofolate reductase (DHFR), demonstrating significant antitumor and antimicrobial activities. These findings suggest their applicability in developing new therapeutic agents targeting cancer and infections caused by opportunistic pathogens (Gangjee et al., 2007).

Corrosion Inhibition

Studies have also explored the use of pyrimidine derivatives for corrosion inhibition, particularly on C-steel surfaces in acidic environments. These compounds effectively reduced corrosion, indicating their utility in protecting industrial materials from acidic damage, thereby extending their service life (Abdel Hameed et al., 2020).

Serotonin Receptor Antagonism

Another area of application involves the synthesis and evaluation of pyrimidine derivatives as serotonin 5-HT(6) receptor antagonists. These compounds have shown promise in modulating serotonin-induced responses, indicating potential applications in neurological and psychiatric disorder treatments (Ivachtchenko et al., 2011).

Novel Antimicrobial Agents

The development of novel antimicrobial agents using pyrimidine derivatives has been an area of active research. These compounds have shown activity exceeding that of reference drugs, suggesting their potential in combating resistant microbial strains and contributing to the development of new antimicrobial therapies (Alsaedi et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that related compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Compounds with similar structures, such as purines and pyrimidines, play crucial roles in nucleotide biosynthesis . Therefore, it’s plausible that 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol could influence these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of similar compounds, such as selexipag, have been studied . These studies could provide insights into the potential ADME properties of 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol, but direct studies on this specific compound are needed to confirm its pharmacokinetic properties.

Result of Action

Related compounds have shown a variety of biological activities, including anti-inflammatory and antimicrobial effects . This suggests that 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol may have similar effects at the molecular and cellular levels.

Action Environment

It’s known that environmental factors can influence the efficacy and stability of many chemical compounds . Therefore, it’s plausible that similar factors could influence the action of 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-methylsulfonyl-2-phenyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-17(15,16)9-7-12-10(13-11(9)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKMVHBZGFCXJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(NC1=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889799.png)

![3-benzyl-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889802.png)

![N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2889810.png)

![4-[[(Z)-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2889813.png)

![7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2889815.png)